molecular formula C7H13NO2 B13759580 propan-2-yl N-prop-2-enylcarbamate CAS No. 25070-71-7

propan-2-yl N-prop-2-enylcarbamate

Katalognummer: B13759580
CAS-Nummer: 25070-71-7
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: NMSMDNMDVYZOJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl N-prop-2-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of an isopropyl group (propan-2-yl) and an allyl group (prop-2-enyl) attached to the carbamate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-prop-2-enylcarbamate can be achieved through several methods. One common approach involves the reaction of isopropyl chloroformate with allylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl N-prop-2-enylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated carbamates, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl N-prop-2-enylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other chemical products.

Wirkmechanismus

The mechanism of action of propan-2-yl N-prop-2-enylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenyl N-(propan-2-yl)carbamate
  • N-(Prop-2-en-1-yl)acetamide
  • 3-(Prop-1-en-2-yl)azetidin-2-one

Uniqueness

Propan-2-yl N-prop-2-enylcarbamate is unique due to its specific combination of isopropyl and allyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

25070-71-7

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

propan-2-yl N-prop-2-enylcarbamate

InChI

InChI=1S/C7H13NO2/c1-4-5-8-7(9)10-6(2)3/h4,6H,1,5H2,2-3H3,(H,8,9)

InChI-Schlüssel

NMSMDNMDVYZOJS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.